molecular formula C10H11ClF3N B3103551 (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride CAS No. 1443538-52-0

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride

Cat. No.: B3103551
CAS No.: 1443538-52-0
M. Wt: 237.65 g/mol
InChI Key: MQZXSVOSVNFRDN-XQRIHRDZSA-N
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Description

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms on both the phenyl ring and the pyrrolidine ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and ®-4-fluoropyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,5-difluorobenzaldehyde and ®-4-fluoropyrrolidine under acidic conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring structure.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and minimize production costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-2-(2,4-difluorophenyl)-4-fluoropyrrolidine hydrochloride
  • (2R,4S)-2-(2,6-difluorophenyl)-4-fluoropyrrolidine hydrochloride
  • (2R,4S)-2-(3,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride

Uniqueness

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-6-1-2-9(13)8(3-6)10-4-7(12)5-14-10;/h1-3,7,10,14H,4-5H2;1H/t7-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZXSVOSVNFRDN-XQRIHRDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C2=C(C=CC(=C2)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C2=C(C=CC(=C2)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443538-52-0
Record name Pyrrolidine, 2-(2,5-difluorophenyl)-4-fluoro-, hydrochloride (1:1), (2R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443538-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride
Reactant of Route 2
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride
Reactant of Route 3
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride
Reactant of Route 4
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride
Reactant of Route 5
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride
Reactant of Route 6
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine hydrochloride

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